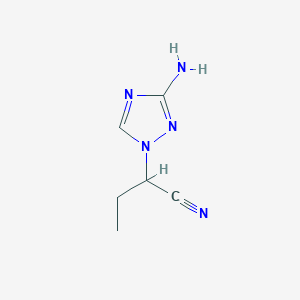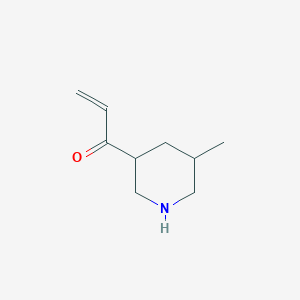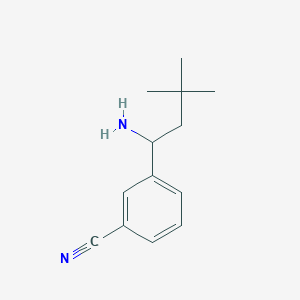![molecular formula C11H13F2N B13173501 N-[(3,3-Difluorocyclobutyl)methyl]aniline](/img/structure/B13173501.png)
N-[(3,3-Difluorocyclobutyl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,3-Difluorocyclobutyl)methyl]aniline is an organic compound with the molecular formula C₁₁H₁₃F₂N It is characterized by the presence of a difluorocyclobutyl group attached to a methyl group, which is further connected to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,3-Difluorocyclobutyl)methyl]aniline typically involves the reaction of aniline with a difluorocyclobutylmethyl halide under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
N-[(3,3-Difluorocyclobutyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The difluorocyclobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclobutyl derivatives.
科学研究应用
N-[(3,3-Difluorocyclobutyl)methyl]aniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(3,3-Difluorocyclobutyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N-Phenylaniline: An aniline derivative with a phenyl group attached to the nitrogen atom.
N-(Cyclobutylmethyl)aniline: An aniline derivative with a cyclobutylmethyl group attached to the nitrogen atom.
Uniqueness
N-[(3,3-Difluorocyclobutyl)methyl]aniline is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
属性
分子式 |
C11H13F2N |
|---|---|
分子量 |
197.22 g/mol |
IUPAC 名称 |
N-[(3,3-difluorocyclobutyl)methyl]aniline |
InChI |
InChI=1S/C11H13F2N/c12-11(13)6-9(7-11)8-14-10-4-2-1-3-5-10/h1-5,9,14H,6-8H2 |
InChI 键 |
XGDWPCZQLXBFFK-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(F)F)CNC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)

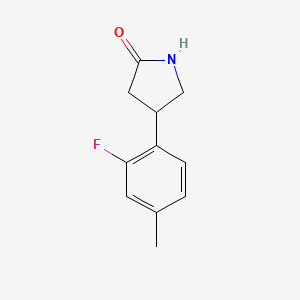
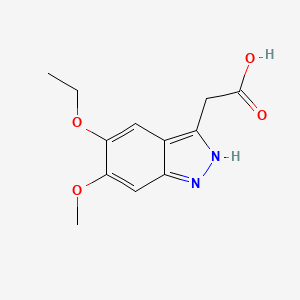
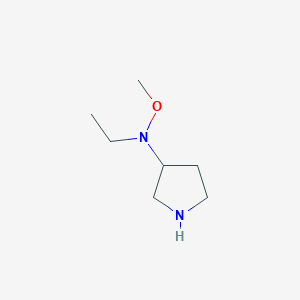
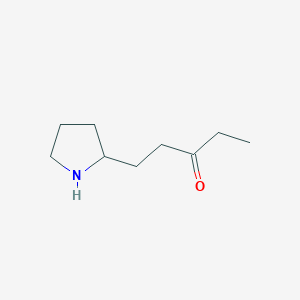
![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
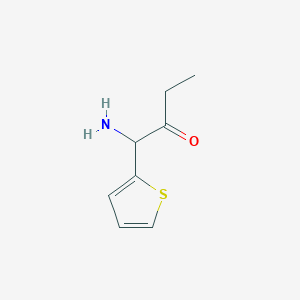

amine](/img/structure/B13173482.png)
